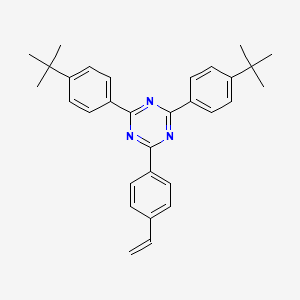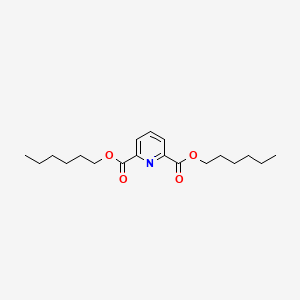
Dihexyl pyridine-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexyl pyridine-2,6-dicarboxylate is a chemical compound derived from pyridine-2,6-dicarboxylic acid. This compound is known for its unique structure, which includes a pyridine ring substituted with two hexyl ester groups at the 2 and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Dihexyl pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,6-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester groups
Major Products
The major products formed from these reactions include pyridine-2,6-dicarboxylic acid, pyridine-2,6-dimethanol, and various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Dihexyl pyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dihexyl pyridine-2,6-dicarboxylate involves its interaction with various molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. The ester groups can undergo hydrolysis, releasing active carboxylic acid groups that interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl pyridine-2,6-dicarboxylate
- Diethyl pyridine-2,6-dicarboxylate
- Dipropyl pyridine-2,6-dicarboxylate
Uniqueness
Dihexyl pyridine-2,6-dicarboxylate is unique due to its longer alkyl chains, which impart different solubility and hydrophobic properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications in materials science and drug delivery systems .
Propiedades
Número CAS |
824432-51-1 |
|---|---|
Fórmula molecular |
C19H29NO4 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
dihexyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H29NO4/c1-3-5-7-9-14-23-18(21)16-12-11-13-17(20-16)19(22)24-15-10-8-6-4-2/h11-13H,3-10,14-15H2,1-2H3 |
Clave InChI |
RWKUEDJMTOUZTO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C1=NC(=CC=C1)C(=O)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)
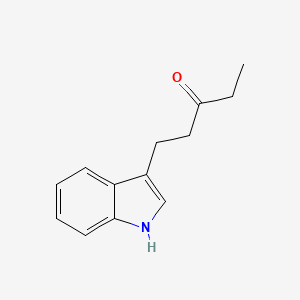
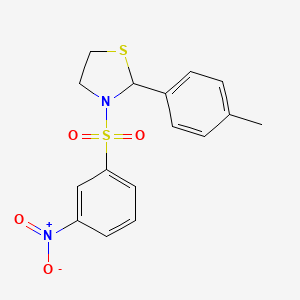
![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
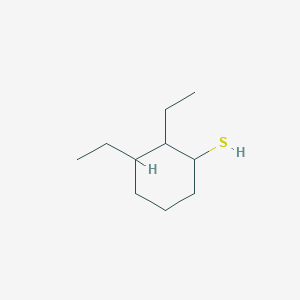
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)

![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)

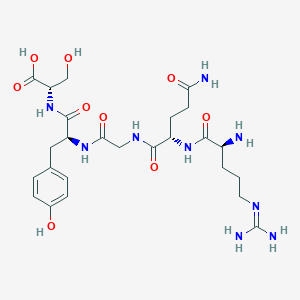
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)
![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)
